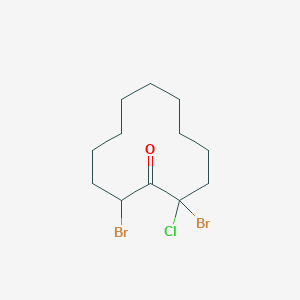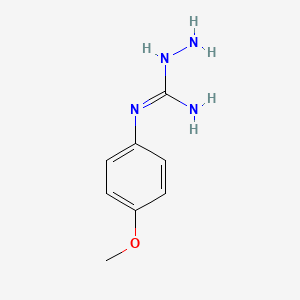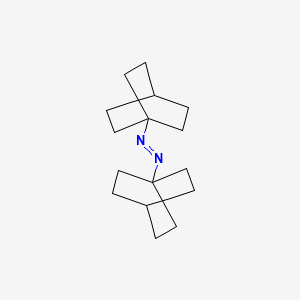![molecular formula C22H12N2O6 B14429573 Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate CAS No. 77823-70-2](/img/structure/B14429573.png)
Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate typically involves the cyclization of 2-aminophenols with carboxylic acids or their derivatives. One common method includes the reaction of 2-aminophenol with terephthalic acid under acidic conditions to form the desired product. The reaction is often catalyzed by acids such as sulfuric acid or hydrochloric acid and requires heating to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of benzoxazole derivatives, including this compound, can be achieved through continuous flow processes. These methods allow for better control over reaction conditions, higher yields, and scalability. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens or other functional groups into the benzoxazole ring .
Wissenschaftliche Forschungsanwendungen
Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: Utilized in the development of optical brighteners and fluorescent dyes
Wirkmechanismus
The mechanism of action of Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: A simpler analog with a single benzoxazole ring.
Benzimidazole: Similar structure but with a nitrogen atom replacing the oxygen in the oxazole ring.
Benzothiazole: Contains a sulfur atom instead of oxygen in the oxazole ring.
Uniqueness
Its structural complexity allows for diverse chemical modifications and functionalization, making it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
77823-70-2 |
|---|---|
Molekularformel |
C22H12N2O6 |
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
bis(1,2-benzoxazol-3-yl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H12N2O6/c25-21(27-19-15-5-1-3-7-17(15)29-23-19)13-9-11-14(12-10-13)22(26)28-20-16-6-2-4-8-18(16)30-24-20/h1-12H |
InChI-Schlüssel |
YYZGGSQFLAPNLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NO2)OC(=O)C3=CC=C(C=C3)C(=O)OC4=NOC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


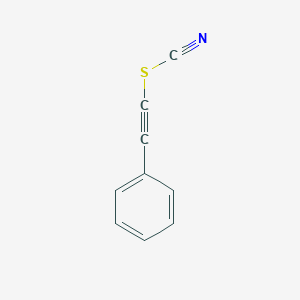

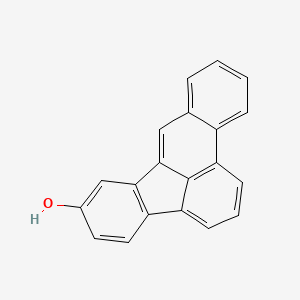
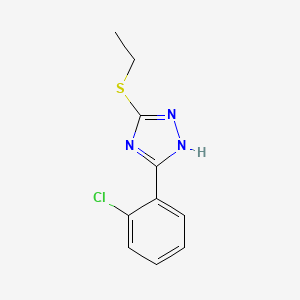
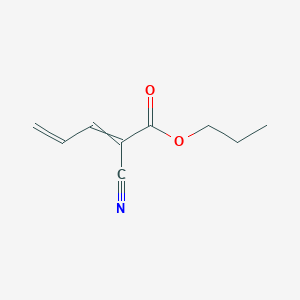
![2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one](/img/structure/B14429521.png)
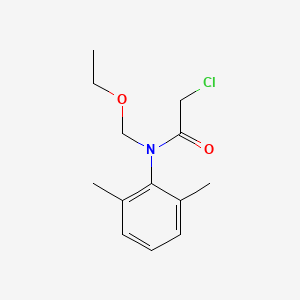
![(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14429531.png)
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14429535.png)
